molecular formula C13H17NO2 B12053559 tert-Butyl N-[(2-methylphenyl)methylene]carbamate

tert-Butyl N-[(2-methylphenyl)methylene]carbamate

Cat. No.: B12053559
M. Wt: 219.28 g/mol
InChI Key: WNCIPIOGTZEGJI-NTEUORMPSA-N
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Description

tert-Butyl N-[(2-methylphenyl)methylene]carbamate is an organic compound with the molecular formula C13H17NO2 . It features a carbamate functional group protected by a tert-butyl moiety, a common protecting group strategy in synthetic organic chemistry. The tert-butoxycarbonyl (Boc) group is widely recognized and employed as a critical protecting group for amine functionalities in multi-step synthetic pathways, helping to prevent unwanted side reactions and improve reaction selectivity . Compounds containing this protective group are invaluable intermediates in the synthesis of more complex molecules, including those with applications in the development of pharmaceuticals, agrochemicals, and functional materials . The presence of the imine group ((2-methylphenyl)methylene) further makes this molecule a potential intermediate for the synthesis of various amine derivatives. This reagent is intended for use by qualified research chemists in laboratory settings only.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl (NE)-N-[(2-methylphenyl)methylidene]carbamate

InChI

InChI=1S/C13H17NO2/c1-10-7-5-6-8-11(10)9-14-12(15)16-13(2,3)4/h5-9H,1-4H3/b14-9+

InChI Key

WNCIPIOGTZEGJI-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C=NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-methylphenyl)methylene]carbamate typically involves the reaction of tert-butyl carbamate with 2-methylbenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2-methylphenyl)methylene]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of tert-butyl N-[(2-methylphenyl)methylene]carbamate is as a synthetic intermediate in the production of pharmaceutical compounds. It serves as a precursor for the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound's ability to facilitate specific reactions makes it valuable in drug development processes.

Case Study: Synthesis of Lacosamide

  • Objective: To develop a synthetic route for lacosamide using this compound.
  • Methodology: The compound is synthesized through a condensation reaction involving N-Boc-D-serine and benzylamine, followed by phase-transfer catalysis with tetrabutyl ammonium bromide and methyl sulfate.
  • Yield: The preparation achieved a yield of approximately 97% .

Organic Synthesis

In organic chemistry, this compound is utilized in various synthetic pathways due to its stability and reactivity. It acts as a protecting group for amines, allowing for selective reactions without interfering with other functional groups.

Data Table: Comparison of Synthetic Methods

MethodYield (%)ConditionsReferences
Phase-transfer catalysis97Anhydrous ethyl acetate
Direct condensation81.6Mixed acid anhydride
Pd-catalyzed amidation90Aryl bromides

Research indicates that compounds similar to this compound exhibit biological activities, such as inhibition of enzymes related to neurodegenerative diseases. For instance, derivatives have shown potential as β-secretase and acetylcholinesterase inhibitors, which are crucial in Alzheimer's disease treatment.

Case Study: Neuroprotective Effects

  • Objective: To investigate the neuroprotective properties of related carbamate derivatives.
  • Findings: Compounds demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes, suggesting potential therapeutic applications in neurodegenerative disorders .

Toxicological Studies

Understanding the toxicity profile of this compound is essential for its safe application in pharmaceuticals. Studies have assessed its effects on hepatic microsomal cytochrome P450, highlighting the importance of evaluating metabolic pathways to predict potential adverse effects .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2-methylphenyl)methylene]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared below with tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1), a closely related analog described in . Key differences lie in substituent positions and functional groups:

Property tert-Butyl N-[(2-methylphenyl)methylene]carbamate (CAS 479423-37-5) tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
Molecular Formula Likely C₁₃H₁₇NO₂ (inferred) C₁₃H₂₀N₂O₂
Molecular Weight Not reported 236.31 g/mol
Physical State Not reported White solid
Key Functional Groups Imine (C=N), 2-methylphenyl Benzyl carbamate (NH–CH₂), 3-amino-5-methylphenyl
Purity Not reported ≥95%

Reactivity and Stability

  • Imine vs. Benzyl Carbamate : The Schiff base (imine) in the target compound is prone to hydrolysis under acidic or aqueous conditions, forming a primary amine and aldehyde. This contrasts with the saturated CH₂ linkage in the analog, which confers greater hydrolytic stability .
  • Amino Group Reactivity: The 3-amino substituent in the analog enables participation in amidation, acylation, or cyclization reactions, making it a versatile pharmaceutical intermediate. The target compound lacks this amino group, limiting its direct utility in such pathways .

Research Findings and Inferences

Stability Considerations

  • The analog’s benzyl carbamate structure ensures compatibility with diverse reaction conditions (e.g., Grignard reactions, catalytic hydrogenation), whereas the target compound’s imine linkage necessitates anhydrous or inert environments to prevent decomposition.

Biological Activity

tert-Butyl N-[(2-methylphenyl)methylene]carbamate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with various biological targets, leading to a range of biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

This structure includes a tert-butyl group, a carbamate moiety, and a substituted phenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. The compound can form covalent bonds with active sites on enzymes, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes such as inflammation and cell proliferation.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models have shown significant reductions in inflammation, comparable to standard anti-inflammatory drugs like indomethacin. The percentage inhibition of inflammation ranged from 39% to 54% within 9 to 12 hours post-administration .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies indicated that it induces apoptosis in cancer cells through caspase activation, demonstrating a significant increase in apoptotic markers when treated with the compound. Specifically, concentrations leading to a five-fold increase in apoptotic signals were reported .

3. Enzyme Inhibition

This compound has shown effectiveness in inhibiting key enzymes involved in inflammatory pathways. For instance, docking studies revealed strong binding affinities for cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .

Case Studies and Research Findings

StudyMethodologyFindings
In Vivo Anti-inflammatory Study Carrageenan-induced edema modelInhibition rates between 39% - 54%
Anticancer Activity Cell line assays (e.g., MDA-MB-231)Induction of apoptosis via caspase-3 activation
Enzyme Binding Affinity Molecular docking simulationsHigh affinity for COX enzymes; potential for selective inhibition

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